molecular formula C9H16O2 B3371655 Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- CAS No. 7605-52-9

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-

Cat. No.: B3371655
CAS No.: 7605-52-9
M. Wt: 156.22 g/mol
InChI Key: AWZWUAFNPBYDLB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- is a chiral organic compound with the molecular formula C9H16O2 This compound is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a methyl group at the 3-position of the cyclohexane ring The stereochemistry is specified as (1R,3S)-rel-, indicating the relative configuration of the substituents on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The compound can be synthesized through the esterification of 3-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    3-methylcyclohexanecarboxylic acid+methanolH2SO4Cyclohexanecarboxylic acid, 3-methyl-, methyl ester+H2O\text{3-methylcyclohexanecarboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cyclohexanecarboxylic acid, 3-methyl-, methyl ester} + \text{H}_2\text{O} 3-methylcyclohexanecarboxylic acid+methanolH2​SO4​​Cyclohexanecarboxylic acid, 3-methyl-, methyl ester+H2​O

  • Industrial Production Methods: : Industrially, the compound can be produced using continuous flow reactors where the acid and alcohol are mixed with the catalyst and heated under controlled conditions. This method allows for efficient large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products

    Oxidation: 3-methylcyclohexanecarboxylic acid.

    Reduction: 3-methylcyclohexanol.

    Substitution: 3-methylcyclohexanecarboxamide or 3-methylcyclohexanecarboxylate derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: The compound is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine

    Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Fragrance and Flavor Industry: It is used in the synthesis of fragrance and flavor compounds due to its pleasant odor and stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific molecular targets. The cyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid, methyl ester: Lacks the methyl group at the 3-position, resulting in different steric and electronic properties.

    Cyclohexanecarboxylic acid, 4-methyl-, methyl ester: The methyl group is at the 4-position, affecting the compound’s reactivity and biological activity.

Uniqueness

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (1R,3S)-rel- configuration influences its interaction with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.

This detailed overview provides a comprehensive understanding of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (1R,3S)-3-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZWUAFNPBYDLB-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074649
Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-52-9
Record name rel-Methyl (1R,3S)-3-methylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7605-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-cyclohexanecarboxylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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